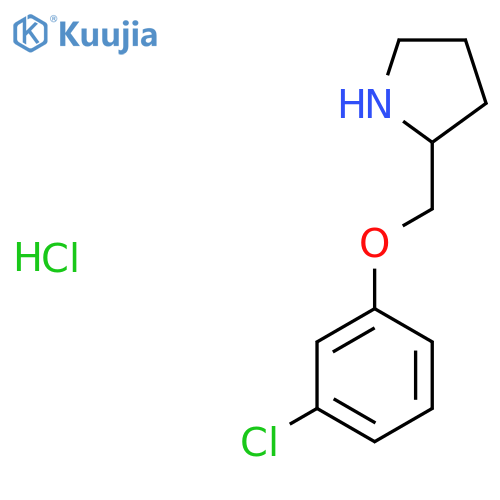

Cas no 1864063-73-9 (2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride)

1864063-73-9 structure

商品名:2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride

- 2-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride

- 2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride

- 2-((3-chlorophenoxy)methyl)pyrrolidinehydrochloride

- EN300-240648

- 1864063-73-9

- AKOS026747062

- F2167-1351

- 2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride

-

- インチ: 1S/C11H14ClNO.ClH/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H

- InChIKey: FREHVNZJGKCGSM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)OCC1CCCN1.Cl

計算された属性

- せいみつぶんしりょう: 247.0530695g/mol

- どういたいしつりょう: 247.0530695g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-240648-2.5g |

2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |

1864063-73-9 | 95% | 2.5g |

$1454.0 | 2024-06-19 | |

| Enamine | EN300-240648-10.0g |

2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |

1864063-73-9 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Life Chemicals | F2167-1351-1g |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 95%+ | 1g |

$435.0 | 2023-09-06 | |

| Life Chemicals | F2167-1351-2.5g |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 95%+ | 2.5g |

$870.0 | 2023-09-06 | |

| Enamine | EN300-240648-5g |

2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |

1864063-73-9 | 5g |

$2152.0 | 2023-09-15 | ||

| Life Chemicals | F2167-1351-5g |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 95%+ | 5g |

$1305.0 | 2023-09-06 | |

| Life Chemicals | F2167-1351-10g |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 95%+ | 10g |

$1827.0 | 2023-09-06 | |

| Life Chemicals | F2167-1351-0.25g |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 95%+ | 0.25g |

$392.0 | 2023-09-06 | |

| TRC | C161641-500mg |

2-((3-chlorophenoxy)methyl)pyrrolidine hydrochloride |

1864063-73-9 | 500mg |

$ 410.00 | 2022-06-06 | ||

| Enamine | EN300-240648-0.1g |

2-[(3-chlorophenoxy)methyl]pyrrolidine hydrochloride |

1864063-73-9 | 95% | 0.1g |

$653.0 | 2024-06-19 |

2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1864063-73-9 (2-((3-Chlorophenoxy)methyl)pyrrolidine hydrochloride) 関連製品

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量